N-ethyl-2-hydroxy-3-methylbenzamide
Overview
Description
N-ethyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s hard to say exactly how N-ethyl-2-hydroxy-3-methylbenzamide interacts with its targets. Benzamides often act as inhibitors, binding to their target and preventing it from carrying out its normal function .
Biochemical Pathways
Benzamides can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-hydroxy-3-methylbenzamide typically involves the condensation of 2-hydroxy-3-methylbenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction can be represented as follows:
2-hydroxy-3-methylbenzoic acid+ethylamine→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-oxo-3-methylbenzamide, while reduction of the amide group may produce N-ethyl-2-hydroxy-3-methylamine .
Scientific Research Applications
N-ethyl-2-hydroxy-3-methylbenzamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
2-hydroxybenzamide: Contains a hydroxyl group but lacks the ethyl and methyl groups, affecting its solubility and biological activity.
3-methylbenzamide: Similar structure but without the hydroxyl and ethyl groups, leading to different applications and reactivity.
Uniqueness
N-ethyl-2-hydroxy-3-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, while the hydroxyl group increases its potential for hydrogen bonding, making it a versatile compound in various research applications .
Properties
IUPAC Name |
N-ethyl-2-hydroxy-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)8-6-4-5-7(2)9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOINZDWMMGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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